molecular formula C18H20N2O6S B3822950 4-nitrophenyl N-[(4-methylphenyl)sulfonyl]valinate

4-nitrophenyl N-[(4-methylphenyl)sulfonyl]valinate

Cat. No. B3822950
M. Wt: 392.4 g/mol
InChI Key: ARFKIXZSBQQSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrophenyl N-[(4-methylphenyl)sulfonyl]valinate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of sulfonamides and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-nitrophenyl N-[(4-methylphenyl)sulfonyl]valinate is not well understood. However, it is believed to act as an inhibitor of enzymes that are involved in the biosynthesis of sulfonamides. It may also act as a substrate for enzymes that catalyze the hydrolysis of sulfonamides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-nitrophenyl N-[(4-methylphenyl)sulfonyl]valinate are not well known. However, it is believed to have a low toxicity and is not known to have any significant adverse effects on human health.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-nitrophenyl N-[(4-methylphenyl)sulfonyl]valinate in lab experiments is its high yield and relatively low cost. It is also easy to handle and store. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of 4-nitrophenyl N-[(4-methylphenyl)sulfonyl]valinate in scientific research. One potential application is in the development of new drugs for the treatment of diseases such as cancer and bacterial infections. It may also be used in the study of enzyme kinetics and in the development of new methods for organic synthesis. Additionally, further research is needed to understand the mechanism of action and the biochemical and physiological effects of this compound.

Scientific Research Applications

4-nitrophenyl N-[(4-methylphenyl)sulfonyl]valinate is widely used in scientific research as a reagent in organic synthesis. It is commonly used in the preparation of peptide and protein derivatives and in the synthesis of sulfonamide-based inhibitors. It is also used in the development of new drugs and in the study of enzyme kinetics.

properties

IUPAC Name

(4-nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-12(2)17(19-27(24,25)16-10-4-13(3)5-11-16)18(21)26-15-8-6-14(7-9-15)20(22)23/h4-12,17,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFKIXZSBQQSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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